molecular formula C20H20N2O5 B1450508 Fmoc-N-Me-Asn-OH CAS No. 1070874-06-4

Fmoc-N-Me-Asn-OH

Cat. No.: B1450508
CAS No.: 1070874-06-4
M. Wt: 368.4 g/mol
InChI Key: XBXKBFQFIULUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-Asn-OH typically involves the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The N-methylation step can be performed using either dimethyl sulfate or methyl iodide in the Biron-Kessler method . The Fmoc group is introduced using Fmoc-OSu and DIEA in DCM .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The use of automated peptide synthesizers and optimized reaction conditions are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-Me-Asn-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides with enhanced stability and bioavailability due to the presence of the N-methyl group .

Mechanism of Action

The mechanism of action of Fmoc-N-Me-Asn-OH involves the protection of the amino group during peptide synthesis, allowing for selective deprotection and subsequent reactions. The N-methylation enhances the stability and bioavailability of the peptides by reducing enzymatic degradation .

Comparison with Similar Compounds

Properties

IUPAC Name

4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-22(17(19(24)25)10-18(21)23)20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H2,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXKBFQFIULUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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